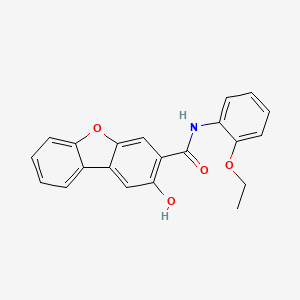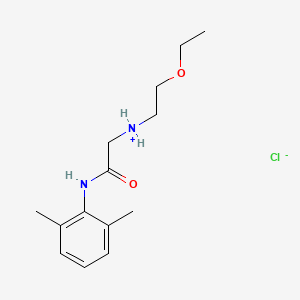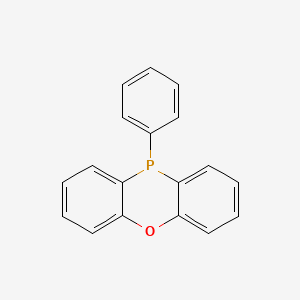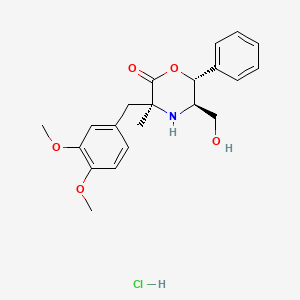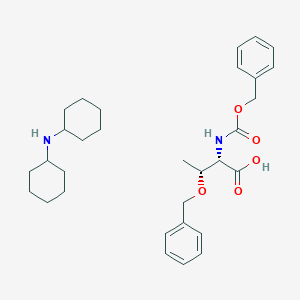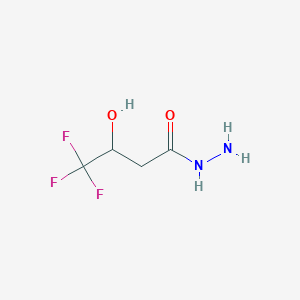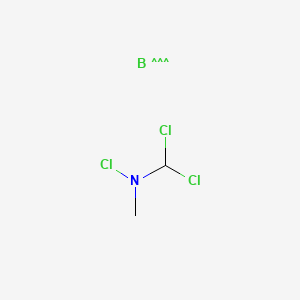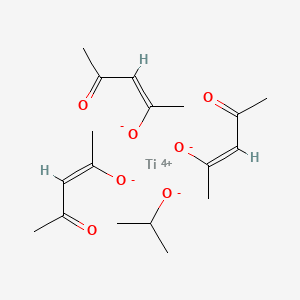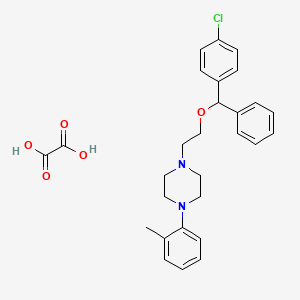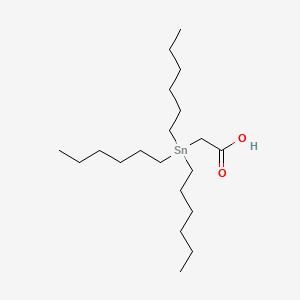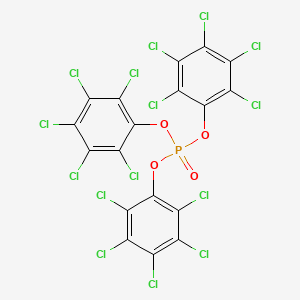
Pentachlorophenyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentachlorophenyl phosphate is an organophosphorus compound characterized by the presence of five chlorine atoms attached to a phenyl ring, which is further bonded to a phosphate group. This compound is known for its significant applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pentachlorophenyl phosphate can be synthesized through the reaction of pentachlorophenol with phosphorus oxychloride. The reaction typically occurs under controlled conditions, with the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows: [ \text{C}_6\text{Cl}_5\text{OH} + \text{POCl}_3 \rightarrow \text{C}_6\text{Cl}_5\text{OPOCl}_2 + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction is monitored to ensure complete conversion of pentachlorophenol to this compound. The product is then purified through distillation or recrystallization to obtain a high-purity compound.
Análisis De Reacciones Químicas
Types of Reactions
Pentachlorophenyl phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form pentachlorophenol and phosphoric acid.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to hydrolysis and substitution.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Oxidation and Reduction: Various oxidizing or reducing agents under controlled conditions.
Major Products
Hydrolysis: Pentachlorophenol and phosphoric acid.
Substitution: Substituted pentachlorophenyl derivatives.
Oxidation and Reduction: Various oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
Pentachlorophenyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Employed in studies involving enzyme inhibition and as a tool to investigate biochemical pathways.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of pentachlorophenyl phosphate involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can affect biochemical pathways and cellular processes, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Pentachlorophenol: A related compound with similar chemical properties but without the phosphate group.
Trichlorophenyl phosphate: A compound with three chlorine atoms on the phenyl ring and a phosphate group.
Tetrachlorophenyl phosphate: A compound with four chlorine atoms on the phenyl ring and a phosphate group.
Uniqueness
Pentachlorophenyl phosphate is unique due to the presence of five chlorine atoms, which enhances its reactivity and makes it a valuable reagent in various chemical reactions. Its phosphate group also contributes to its versatility in different applications, distinguishing it from other chlorinated phenyl compounds.
Propiedades
Número CAS |
4062-20-8 |
|---|---|
Fórmula molecular |
C18Cl15O4P |
Peso molecular |
842.9 g/mol |
Nombre IUPAC |
tris(2,3,4,5,6-pentachlorophenyl) phosphate |
InChI |
InChI=1S/C18Cl15O4P/c19-1-4(22)10(28)16(11(29)5(1)23)35-38(34,36-17-12(30)6(24)2(20)7(25)13(17)31)37-18-14(32)8(26)3(21)9(27)15(18)33 |
Clave InChI |
SGYDKALSBFBIFE-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)OP(=O)(OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)OC3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


